molecular formula C9H12N2O2 B2759441 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid CAS No. 738545-14-7

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid

Cat. No. B2759441
CAS RN: 738545-14-7
M. Wt: 180.207
InChI Key: SADLLMZNXHMVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains ethyl, methyl, and carboxylic acid groups .

Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

Pyrimidine derivatives, including structures related to 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid, have been extensively studied for their promising applications in nonlinear optics (NLO) and electronic structures. For instance, thiopyrimidine derivatives exhibit significant NLO properties, which are larger compared to standard molecules, suggesting their potential for optoelectronic applications. Density functional theory (DFT) and time-dependent DFT (TDDFT) analyses highlight the electronic and NLO characteristics of these compounds, underscoring their utility in high-tech optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antitumor Activity

Pyrimidine derivatives synthesized from 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid have been evaluated for their cardiotonic activity and have shown potential in various pharmacological areas. The structural and quantum chemical studies on these derivatives indicate a broad spectrum of biological activities, including antimicrobial and antitumor effects. The synthesis and evaluation process involves complex chemical reactions leading to compounds with promising biological activities, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).

Crystal Structure and Molecular Interactions

The crystal structures of pyrimidinium salts derived from pyrimidine derivatives reveal intricate details about molecular interactions, such as hydrogen bonding patterns and the formation of bimolecular ring motifs. These structures provide insight into the molecular basis of the compounds' pharmacological actions and their potential applications in drug design. The analysis of pyrimethaminium salts and their interactions offers valuable information on the mimicking behavior of sulfonate and carboxylate groups, contributing to our understanding of drug-receptor interactions and the design of more effective therapeutic agents (Balasubramani et al., 2007).

Synthesis and Pharmacological Applications

The diverse synthetic routes and pharmacological evaluations of pyrimidine derivatives underscore the versatility and potential of 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid in drug development. These studies highlight the compounds' antioxidant, antibacterial, and anti-inflammatory activities, showcasing their wide-ranging applications in addressing various health conditions. Through innovative synthesis methods and detailed biological assessments, researchers continue to explore the therapeutic possibilities of pyrimidine derivatives, contributing to the advancement of pharmaceutical sciences and the development of new treatments (Rani et al., 2012).

properties

IUPAC Name

2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-7-10-5(2)8(9(12)13)6(3)11-7/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADLLMZNXHMVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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